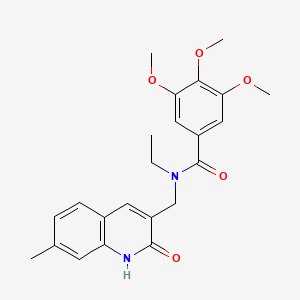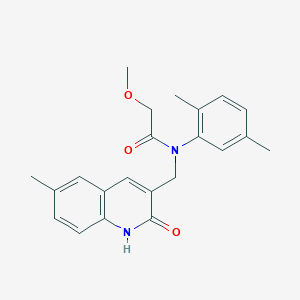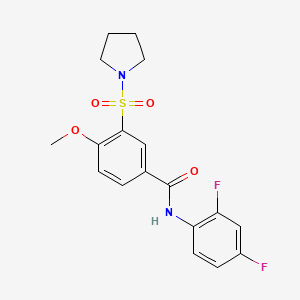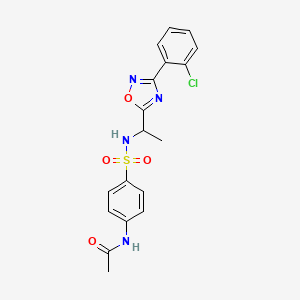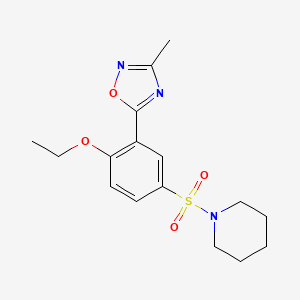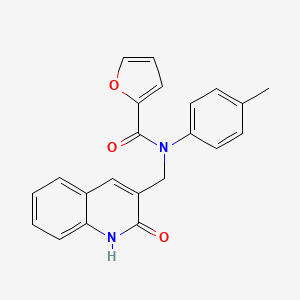
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HQF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. HQF is a small molecule that belongs to the class of heterocyclic compounds and has a molecular weight of 357.42 g/mol.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to exhibit various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In recent years, this compound has been extensively studied for its potential use in drug development. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is not fully understood, but several studies have suggested that it can interact with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Moreover, this compound has been shown to interact with the estrogen receptor and inhibit its activity, which may explain its potential use in breast cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory activity. Moreover, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. Moreover, this compound is readily available and can be synthesized using a simple and efficient method. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. Moreover, this compound may exhibit different biological activities depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, including its potential use in drug development, understanding its mechanism of action, and exploring its biological activities in different cell types and experimental conditions. Moreover, several modifications of this compound have been proposed to improve its potency and selectivity. Furthermore, this compound may have potential applications in other fields, including materials science and catalysis.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been extensively studied for its various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Moreover, this compound has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, this compound also has some limitations, including its potential toxicity and limited bioavailability. There are several future directions for research on this compound, including its potential use in drug development, understanding its mechanism of action, and exploring its biological activities in different cell types and experimental conditions.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide can be synthesized using a multistep reaction process that involves the condensation of 2-hydroxy-3-formylquinoline and p-toluidine followed by the cyclization of the resulting intermediate with 2-furoyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQFWFCWXWXAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


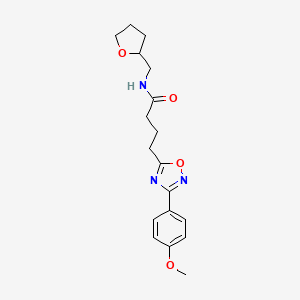
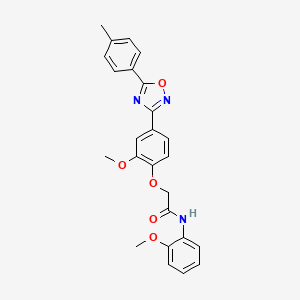
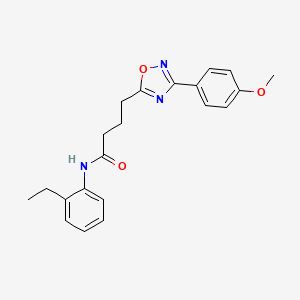
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
